molecular formula C11H22N2O2 B1374656 cis-4-(Boc-amino)-3-methyl-piperidine CAS No. 473839-06-4

cis-4-(Boc-amino)-3-methyl-piperidine

Cat. No.: B1374656
CAS No.: 473839-06-4
M. Wt: 214.3 g/mol
InChI Key: LHSNRJGZDUFKQT-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-(Boc-amino)-3-methyl-piperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a methyl group at the 3-position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Boc-amino)-3-methyl-piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methyl-piperidine.

    Protection of the Amino Group: The amino group at the 4-position is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-4-(Boc-amino)-3-methyl-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-methyl-piperidine-4-amine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

cis-4-(Boc-amino)-3-methyl-piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of cis-4-(Boc-amino)-3-methyl-piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc protecting group is typically removed in the final stages of synthesis to yield the active compound.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-(Boc-amino)-1-methylcyclohexanol
  • cis-4-(Boc-amino)cyclohexanol

Uniqueness

cis-4-(Boc-amino)-3-methyl-piperidine is unique due to the presence of both a Boc-protected amino group and a methyl group on the piperidine ring. This structural feature imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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